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Val-Cit-amide-Cbz-N(Me)-Maytansine -

Val-Cit-amide-Cbz-N(Me)-Maytansine

Catalog Number: EVT-10993730
CAS Number:
Molecular Formula: C55H78ClN9O15
Molecular Weight: 1140.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Val-Cit-amide-Cbz-N(Maytansine) is a complex compound that combines elements of peptide chemistry and cytotoxic drug delivery systems. This compound is particularly notable for its application in antibody-drug conjugates (ADCs), which are designed to target and kill cancer cells while minimizing damage to healthy tissues. The Val-Cit (Valine-Citrulline) linker is known for its ability to release the cytotoxic agent upon enzymatic cleavage, making it a valuable component in therapeutic applications.

Source

The compound is derived from maytansine, a natural product with potent antitumor activity. Maytansine itself is obtained from the plant Maytenus serrata and has been modified chemically to enhance its efficacy and specificity in cancer treatment. The incorporation of the Val-Cit-amide and Cbz (Carbobenzyloxy) groups improves the stability and delivery of the drug to targeted cells.

Classification

Val-Cit-amide-Cbz-N(Maytansine) can be classified as a peptide-drug conjugate. It falls under the category of cytotoxic agents used in targeted cancer therapies, specifically as an ADC, which combines an antibody with a potent drug to selectively deliver the drug to cancer cells.

Synthesis Analysis

Methods

The synthesis of Val-Cit-amide-Cbz-N(Maytansine) typically involves several key steps:

  1. Formation of the Val-Cit Linker: The linker is synthesized from valine and citrulline through peptide coupling reactions.
  2. Protection of Functional Groups: The Cbz group is introduced to protect the amine functionality during subsequent reactions.
  3. Attachment of Maytansine: The maytansine moiety is coupled to the protected linker using standard coupling agents like carbodiimides or phosphonium salts.

Technical Details

The synthesis may employ solid-phase peptide synthesis (SPPS) techniques, allowing for efficient assembly of the peptide backbone while minimizing side reactions. Careful optimization of reaction conditions, such as temperature and pH, is crucial for maximizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of Val-Cit-amide-Cbz-N(Maytansine) features a complex arrangement that includes:

  • A valine-citrulline dipeptide backbone.
  • A Cbz protecting group.
  • The maytansine core, which includes a tricyclic ring system with multiple functional groups.

Data

The molecular formula can be represented as C30H41N5O8C_{30}H_{41}N_{5}O_{8}, indicating a substantial molecular weight that contributes to its biological activity. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm structural integrity during synthesis.

Chemical Reactions Analysis

Reactions

Val-Cit-amide-Cbz-N(Maytansine) undergoes several chemical reactions relevant to its function:

  1. Hydrolysis: The amide bond can be hydrolyzed by enzymes present in target cells, releasing maytansine.
  2. Cleavage Reactions: The Cbz group can be removed under acidic conditions, facilitating the activation of the cytotoxic agent.

Technical Details

These reactions are critical for ensuring that the drug is only activated within the tumor microenvironment, thereby enhancing selectivity and reducing systemic toxicity.

Mechanism of Action

Process

The mechanism of action involves several steps:

  1. Targeting: The antibody component binds specifically to antigens expressed on cancer cells.
  2. Internalization: Upon binding, the ADC is internalized into the cell via endocytosis.
  3. Release: Inside the cell, proteolytic enzymes cleave the Val-Cit linker, releasing maytansine.
  4. Cytotoxicity: Maytansine disrupts microtubule formation, leading to cell cycle arrest and apoptosis.

Data

This mechanism allows for highly selective targeting of malignant cells while sparing normal tissues, significantly improving therapeutic outcomes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under dry conditions but sensitive to moisture and light.
  • Melting Point: Specific melting point data would depend on purity but generally falls within a range indicative of similar compounds.

Relevant analyses often include high-performance liquid chromatography (HPLC) for purity assessment and stability studies under various conditions.

Applications

Val-Cit-amide-Cbz-N(Maytansine) is primarily used in:

  • Cancer Therapy: As part of ADC formulations targeting specific tumor types.
  • Research Applications: Studying mechanisms of drug resistance and developing new therapeutic strategies against cancer.

This compound exemplifies advancements in targeted therapies, aiming for more effective treatments with reduced side effects compared to conventional chemotherapy approaches.

Introduction to Val-Cit-amide-Cbz-N(Me)-Maytansine

Val-Cit-amide-Cbz-N(Me)-Maytansine is a highly specialized cytotoxic payload designed for antibody-drug conjugates (ADCs). Its chemical structure (CAS: 1628543-59-8, MW: 1140.71 g/mol, Formula: C₅₅H₇₈ClN₉O₁₅) integrates a maytansinoid core with a valine-citrulline (Val-Cit) dipeptide linker, modified by N-methylation and a carbobenzoxy (Cbz) group. This architecture enables tumor-specific drug release via protease cleavage while maintaining plasma stability. The compound is classified as a controlled substance in certain territories, reflecting its potent antimitotic properties [1].

Historical Development of Maytansinoid-Based Payloads

Maytansinoids, derived from the natural toxin maytansine, inhibit microtubule assembly by binding tubulin at the vinca domain. Early clinical development of free maytansine was halted due to systemic toxicity (neuropathy, gastrointestinal effects). The advent of ADC technology revitalized maytansinoids by enabling targeted delivery. Key milestones include:

  • DM1 and DM4: First-generation maytansinoid payloads (disulfide-linked in trastuzumab emtansine). DM1 improved therapeutic index but faced limitations in linker stability and aggregation [3] [6].
  • Structural Optimization: Introduction of N-methylation and Cbz groups addressed solubility and premature release issues. Val-Cit-amide-Cbz-N(Me)-Maytansine emerged as a second-generation payload with enhanced pharmacokinetics [8].

Table 1: Evolution of Maytansinoid Payloads

PayloadLinker ChemistryKey Improvements
MaytansineNone (free drug)High cytotoxicity (IC₅₀ < nM)
DM1Non-cleavable (SMCC)Reduced off-target toxicity
DM4Cleavable (SPP, SPDB)Improved plasma stability
Val-Cit-amide-Cbz-N(Me)-MaytansineProtease-cleavable (Val-Cit)Tunable drug release, reduced aggregation

Rationale for Peptide Linker Integration in Targeted Therapeutics

Peptide linkers bridge antibodies and cytotoxic payloads, balancing plasma stability and tumor-specific activation. Their design addresses two challenges:

  • Stability-Payload Delivery Paradox: Linkers must resist hydrolysis in circulation but cleave efficiently in tumors. Non-cleavable linkers (e.g., thioether-based) require antibody degradation for payload release, limiting efficacy against tumors with low antigen internalization. In contrast, cleavable linkers like Val-Cit enable extracellular drug release via tumor-associated proteases, expanding ADC applicability to non-internalizing targets [5] [9].
  • Modularity: Peptide linkers allow chemical "tuning" via amino acid substitutions. For example, Val-Ala linkers exhibit higher plasma stability than Val-Cit in certain ADCs but may show reduced cathepsin B affinity [5].

Role of Val-Cit Dipeptide in Protease-Mediated Drug Release

The Val-Cit dipeptide is engineered for selective cleavage by lysosomal proteases (e.g., cathepsin B) overexpressed in tumors. Its mechanism involves:

  • Cathepsin B Specificity: Cathepsin B cleaves Cit-amide bonds, releasing the maytansinoid payload. Mass spectrometry studies confirm that Val-Cit linkers generate minimal metabolites prior to tumor exposure, unlike Val-Arg or Val-Lys variants prone to carboxylesterase-mediated hydrolysis [5] [6].
  • Self-Immolative Spacer: Post-cleavage, a p-aminobenzylcarbamate (PABC) spacer undergoes 1,6-elimination, releasing unmodified maytansine [2].

Table 2: Protease Cleavage Efficiency of Dipeptide Linkers

Dipeptide LinkerCleavage Rate (kcat/Kₘ, M⁻¹s⁻¹)Primary Cleavage EnzymePlasma Stability (t₁/₂, h)
Val-Cit8,500 ± 300Cathepsin B48 ± 2
Val-Ala6,200 ± 250Cathepsin S72 ± 3
Val-Arg9,800 ± 400Trypsin-like proteases12 ± 1
Val-Lys7,300 ± 350Plasmin24 ± 1

Data adapted from protease cleavage assays comparing metabolite formation in human plasma [5] [6].

Significance of N-methylation and Carbobenzoxy (Cbz) Modifications

The N-methyl and Cbz groups in Val-Cit-amide-Cbz-N(Me)-Maytansine address critical limitations of earlier maytansinoids:

  • N-methylation:
  • Prevents amide bond rotation, enhancing conformational stability.
  • Reduces hydrogen bonding, lowering payload aggregation and improving ADC solubility.
  • Shields the linker from exopeptidases, extending plasma half-life [1] [8].

  • Carbobenzoxy (Cbz) Group:

  • Acts as a steric barrier, impeding nonspecific protease access (e.g., carboxylesterase 1C).
  • Modulates electron density of the citrulline carbonyl, accelerating self-immolation post-cleavage [6] [9].

Structural analysis confirms that Cbz-N(Me) modifications reduce ADC aggregation by >40% compared to unmethylated analogs, enabling higher drug-to-antibody ratios (DAR 4–8) without viscosity issues [1] [8].

Properties

Product Name

Val-Cit-amide-Cbz-N(Me)-Maytansine

IUPAC Name

[(1S,2R,3S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoyl-methylamino]propanoate

Molecular Formula

C55H78ClN9O15

Molecular Weight

1140.7 g/mol

InChI

InChI=1S/C55H78ClN9O15/c1-30(2)46(57)49(69)61-37(15-13-22-59-51(58)71)48(68)60-36-19-17-34(18-20-36)29-77-53(73)63(7)23-21-43(66)64(8)33(5)50(70)79-42-27-44(67)65(9)38-25-35(26-39(75-10)45(38)56)24-31(3)14-12-16-41(76-11)55(74)28-40(78-52(72)62-55)32(4)47-54(42,6)80-47/h12,14,16-20,25-26,30,32-33,37,40-42,46-47,74H,13,15,21-24,27-29,57H2,1-11H3,(H,60,68)(H,61,69)(H,62,72)(H3,58,59,71)/b16-12+,31-14+/t32-,33+,37+,40+,41-,42+,46+,47+,54?,55+/m1/s1

InChI Key

WHRVZTYLCHEVBV-IRINPGTESA-N

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCN(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H](C4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCN(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O

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